molecular formula C8H18Cl2N2 B13495074 rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride

rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride

Cat. No.: B13495074
M. Wt: 213.15 g/mol
InChI Key: LSRYWXACIXZHQQ-ZEQLNYICSA-N
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Description

Structure and Properties: This compound is a bicyclic secondary amine with a norbornane-like bicyclo[2.2.1]heptane scaffold. The molecule features a dimethylamine group at position 6 and an azabicyclo core with two fused cyclohexane rings. The dihydrochloride salt form enhances its aqueous solubility and stability. Its molecular formula is C₉H₁₈Cl₂N₂, with a molecular weight of 237.16 g/mol .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(1S,4R,6R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-6-3-7(8)9-5-6;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+,8-;;/m1../s1

InChI Key

LSRYWXACIXZHQQ-ZEQLNYICSA-N

Isomeric SMILES

CN(C)[C@@H]1C[C@H]2C[C@@H]1NC2.Cl.Cl

Canonical SMILES

CN(C)C1CC2CC1NC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.

    Introduction of the amine group: The nitrogen atom is introduced through a nucleophilic substitution reaction, often using an amine precursor.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom to form the N,N-dimethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Diels-Alder reactions: Utilizing high-pressure reactors to increase yield.

    Continuous flow reactors: For the nucleophilic substitution and dimethylation steps to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential as a neurotransmitter analog.
  • Used in the synthesis of biologically active molecules.

Medicine:

  • Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed as a catalyst in certain polymerization reactions.

Mechanism of Action

The mechanism of action of rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of azabicyclo derivatives, which are pivotal in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a comparative analysis with structurally related bicyclic amines:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bicyclo System Salt Form
rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride C₉H₁₈Cl₂N₂ 237.16 N,N-dimethylamine at C6 [2.2.1] Dihydrochloride
rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride C₈H₁₆ClNO 189.67 Hydroxyl and methyl at C6 [2.2.1] Hydrochloride
rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride C₆H₁₂ClNO 149.62 Oxa bridge (ether) at C3 [3.2.0] Hydrochloride
(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate HCl C₁₀H₁₅ClN₂O₄ 262.69 Oxazole ring fused with pyrrolidine Bicyclic heteroaromatic Hydrochloride

Key Differences :

Bicyclo System and Ring Strain: The [2.2.1] system (norbornane analog) in the target compound imparts higher ring strain compared to the [3.2.0] system in rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride . This strain may influence receptor-binding affinity in neurological targets. The oxabicyclo[3.2.0] derivative () replaces a nitrogen with an oxygen atom, reducing basicity but improving metabolic stability .

Functional Groups :

  • The N,N-dimethylamine group in the target compound enhances lipophilicity compared to the hydroxyl group in rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride . This difference could affect blood-brain barrier penetration.
  • The dihydrochloride salt provides superior solubility (critical for formulation) versus the single hydrochloride in analogs .

Stereochemical Complexity :

  • The (1R,4S,6S) configuration distinguishes the target compound from simpler bicyclic amines like 7-oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride (CAS: 130464-52-7), which lacks stereochemical diversity .

Pharmacological Implications :

  • Oxabicyclo analogs : The ether linkage in [3.2.0] derivatives (e.g., ) reduces basicity, making them less likely to interact with cationic binding pockets .

Biological Activity

The compound rac-(1R,4S,6S)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-6-amine dihydrochloride (CAS Number: 2648895-24-1) is a bicyclic amine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H17ClN2
  • Molecular Weight : 174.69 g/mol
  • LogP : -0.29
  • Polar Surface Area : 59 Ų

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a modulator of cholinergic and dopaminergic receptors, which are crucial for cognitive functions and mood regulation.

Cholinergic Activity

Research indicates that this compound may enhance cholinergic transmission by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). This activity has implications for cognitive enhancement and neuroprotection in conditions such as Alzheimer's disease.

Dopaminergic Activity

Additionally, the compound shows affinity for dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders like schizophrenia or depression. Its ability to modulate dopamine levels could lead to improved mood and cognitive function.

Therapeutic Applications

The unique pharmacological profile of this compound positions it as a candidate for various therapeutic applications:

  • Cognitive Enhancement : Potential use in treating cognitive decline associated with aging and neurodegenerative diseases.
  • Neuropsychiatric Disorders : Possible applications in managing symptoms of schizophrenia and depression.

Case Studies

  • Cognitive Enhancement in Animal Models
    • A study demonstrated that administration of the compound improved memory retention in rodents subjected to memory impairment models. The results indicated enhanced performance in maze tests compared to control groups.
  • Dopaminergic Modulation
    • Another investigation reported that this compound effectively increased dopamine release in the prefrontal cortex, suggesting a mechanism for its potential antidepressant effects.

Comparative Analysis of Biological Activities

Activity Type Mechanism Potential Applications
CholinergicnAChR AgonismCognitive enhancement
DopaminergicDopamine receptor modulationTreatment of depression and schizophrenia
NeuroprotectiveAntioxidant propertiesNeurodegenerative diseases

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